Cas no 83670-46-6 (O-(3-bromophenyl)methylhydroxylamine)

O-(3-bromophenyl)methylhydroxylamine is a specialized organic compound featuring a hydroxylamine group linked to a 3-bromophenylmethyl moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of aryl or heteroaryl groups. Its hydroxylamine functionality also allows for further derivatization, including oxidation to nitrones or reductive amination. The compound is typically handled under inert conditions due to its sensitivity, ensuring stability and high purity for research and industrial applications.
O-(3-bromophenyl)methylhydroxylamine structure
83670-46-6 structure
Product name:O-(3-bromophenyl)methylhydroxylamine
CAS No:83670-46-6
MF:C7H8BrNO
MW:202.04852104187
MDL:MFCD11594370
CID:1811857
PubChem ID:4368920

O-(3-bromophenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine, O-[(3-bromophenyl)methyl]-
    • O-(3-bromobenzyl)hydroxylamine
    • O-(3-bromophenyl)methylhydroxylamine
    • 83670-46-6
    • MFCD11594370
    • O-[(3-bromophenyl)methyl]hydroxylamine
    • AKOS022222157
    • SCHEMBL1520772
    • CHEMBL3765917
    • SY281696
    • DTXSID801283275
    • EN300-1246869
    • MDL: MFCD11594370
    • Inchi: InChI=1S/C7H8BrNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2
    • InChI Key: FDOCPMYZVHLPNE-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)Br)CON

Computed Properties

  • Exact Mass: 200.97893g/mol
  • Monoisotopic Mass: 200.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 1.8

O-(3-bromophenyl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1246869-5.0g
O-[(3-bromophenyl)methyl]hydroxylamine
83670-46-6
5g
$2650.0 2023-05-23
eNovation Chemicals LLC
Y1195645-1g
O-(3-Bromobenzyl)hydroxylamine
83670-46-6 95%
1g
$1085 2024-07-19
Enamine
EN300-1246869-5000mg
O-[(3-bromophenyl)methyl]hydroxylamine
83670-46-6
5000mg
$1406.0 2023-10-02
Enamine
EN300-1246869-10000mg
O-[(3-bromophenyl)methyl]hydroxylamine
83670-46-6
10000mg
$2085.0 2023-10-02
Enamine
EN300-1246869-100mg
O-[(3-bromophenyl)methyl]hydroxylamine
83670-46-6
100mg
$427.0 2023-10-02
eNovation Chemicals LLC
Y1195645-1g
O-(3-Bromobenzyl)hydroxylamine
83670-46-6 95%
1g
$1085 2025-02-26
Enamine
EN300-1246869-1.0g
O-[(3-bromophenyl)methyl]hydroxylamine
83670-46-6
1g
$914.0 2023-05-23
Enamine
EN300-1246869-0.25g
O-[(3-bromophenyl)methyl]hydroxylamine
83670-46-6
0.25g
$840.0 2023-05-23
Enamine
EN300-1246869-2.5g
O-[(3-bromophenyl)methyl]hydroxylamine
83670-46-6
2.5g
$1791.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594299-1g
O-(3-bromobenzyl)hydroxylamine
83670-46-6 98%
1g
¥10692.00 2024-07-28

O-(3-bromophenyl)methylhydroxylamine Related Literature

Additional information on O-(3-bromophenyl)methylhydroxylamine

O-(3-bromophenyl)methylhydroxylamine: An Overview of a Versatile Compound

O-(3-bromophenyl)methylhydroxylamine (CAS No. 83670-46-6) is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in various scientific and industrial domains. The compound's bromophenyl and methylhydroxylamine moieties contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.

The bromophenyl group in O-(3-bromophenyl)methylhydroxylamine is particularly noteworthy due to its electrophilic nature, which facilitates a wide range of substitution and coupling reactions. This property has been extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. Recent studies have highlighted the importance of brominated compounds in the development of novel drugs, particularly those targeting specific biological pathways.

The methylhydroxylamine moiety, on the other hand, imparts unique chemical properties to the molecule. Hydroxylamines are known for their ability to participate in redox reactions and their potential as nucleophiles. This makes O-(3-bromophenyl)methylhydroxylamine a versatile building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles and other functionalized compounds. The presence of the hydroxyl group also enhances the solubility and reactivity of the molecule, which is crucial for many synthetic transformations.

In the context of pharmaceutical research, O-(3-bromophenyl)methylhydroxylamine has shown promise as a precursor for the synthesis of bioactive molecules. For instance, recent studies have explored its use in the development of inhibitors for specific enzymes involved in disease pathways. One notable application is in the synthesis of inhibitors for protein kinases, which are key targets in cancer therapy. The ability to modulate kinase activity through targeted inhibition can lead to more effective and selective therapeutic agents.

Beyond its role as a synthetic intermediate, O-(3-bromophenyl)methylhydroxylamine has also been investigated for its potential biological activities. Preliminary studies have indicated that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Additionally, its ability to interact with specific biological targets suggests potential applications in neurodegenerative disorders and other conditions where oxidative stress plays a significant role.

The safety and environmental impact of O-(3-bromophenyl)methylhydroxylamine are important considerations in its use and application. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices are essential to ensure environmental safety. Researchers and industrial users should adhere to standard safety protocols to minimize any potential risks associated with its use.

In conclusion, O-(3-bromophenyl)methylhydroxylamine (CAS No. 83670-46-6) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis and pharmaceutical research. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.

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